molecular formula C20H18N4O5S B294637 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294637
M. Wt: 426.4 g/mol
InChI Key: ZAXLZLWYXFTPAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as TMTD, is a novel heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMTD is a member of the thiadiazole family, which is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Mechanism of Action

The exact mechanism of action of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell proliferation, inflammation, and microbial growth. 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in cancer invasion and metastasis. 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit the growth of various microbial strains, including bacteria and fungi.
Biochemical and Physiological Effects
3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects on the human body. In vitro studies have demonstrated that 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of cancer cell growth. 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been reported to have anti-inflammatory effects by reducing the production of inflammatory cytokines and prostaglandins. Additionally, 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have antimicrobial effects by inhibiting the growth of various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages as a research tool, including its high purity and stability, which make it suitable for various laboratory experiments. 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is also relatively easy to synthesize, and its chemical structure can be easily modified to produce analogs with improved properties. However, 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has some limitations, including its low solubility in water, which can limit its use in some experiments. Additionally, 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has not been extensively studied in vivo, and its toxicity profile is not well understood.

Future Directions

The potential applications of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in various fields make it an interesting compound for further research. Some of the future directions for 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole research include:
1. Developing 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole analogs with improved properties, such as increased solubility and decreased toxicity.
2. Studying the in vivo pharmacokinetics and toxicity profile of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole to evaluate its potential as a therapeutic agent.
3. Investigating the molecular mechanisms underlying the anticancer, anti-inflammatory, and antimicrobial effects of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.
4. Exploring the potential applications of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in material science, such as the synthesis of novel polymers and materials with unique properties.
5. Investigating the potential use of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as a fungicide and insecticide in agriculture.
Conclusion
In conclusion, 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a novel heterocyclic compound with potential applications in various fields, including medicinal chemistry, material science, and agriculture. The synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves a multistep process, and the compound has been extensively studied for its potential anticancer, anti-inflammatory, and antimicrobial properties. 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages as a research tool, including its high purity and stability, but it also has some limitations, such as its low solubility in water. Further research is needed to fully understand the potential applications of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and to develop analogs with improved properties.

Synthesis Methods

The synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves a multistep process that starts with the reaction of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3,4,5-trimethoxyaniline in the presence of triethylamine to yield the intermediate product. The final step involves the reaction of the intermediate product with sodium azide and sulfur to form 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The overall yield of the synthesis is around 40%, and the purity of the compound can be achieved through recrystallization.

Scientific Research Applications

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to possess anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been reported to have anti-inflammatory and antimicrobial properties. In material science, 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been used as a building block for the synthesis of novel polymers and materials with unique properties. In agriculture, 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been used as a fungicide and insecticide.

properties

Molecular Formula

C20H18N4O5S

Molecular Weight

426.4 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-3-yl)-6-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H18N4O5S/c1-25-14-8-11(9-15(26-2)17(14)27-3)19-23-24-18(21-22-20(24)30-19)16-10-28-12-6-4-5-7-13(12)29-16/h4-9,16H,10H2,1-3H3

InChI Key

ZAXLZLWYXFTPAU-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=NN=C3S2)C4COC5=CC=CC=C5O4

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=NN=C3S2)C4COC5=CC=CC=C5O4

Origin of Product

United States

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